5-Bromohex-3-en-1-yne 5-Bromohex-3-en-1-yne
Brand Name: Vulcanchem
CAS No.: 62117-91-3
VCID: VC19496988
InChI: InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1,4-6H,2H3
SMILES:
Molecular Formula: C6H7Br
Molecular Weight: 159.02 g/mol

5-Bromohex-3-en-1-yne

CAS No.: 62117-91-3

Cat. No.: VC19496988

Molecular Formula: C6H7Br

Molecular Weight: 159.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromohex-3-en-1-yne - 62117-91-3

Specification

CAS No. 62117-91-3
Molecular Formula C6H7Br
Molecular Weight 159.02 g/mol
IUPAC Name 5-bromohex-3-en-1-yne
Standard InChI InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1,4-6H,2H3
Standard InChI Key PPSLUPYGYOPLQB-UHFFFAOYSA-N
Canonical SMILES CC(C=CC#C)Br

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-bromohex-3-en-1-yne reflects the compound’s structure: a six-carbon chain with a triple bond at position 1 (C1C2\text{C}_1-\text{C}_2), a double bond at position 3 (C3C4\text{C}_3-\text{C}_4), and a bromine substituent at position 5 (C5\text{C}_5) . Its molecular formula, C6H7Br\text{C}_6\text{H}_7\text{Br}, corresponds to a molecular weight of 159.02 g/mol .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number62117-91-3
DSSTox Substance IDDTXSID90811723
SMILES NotationCC(C=CC#C)Br
InChI KeyPPSLUPYGYOPLQB-UHFFFAOYSA-N

The SMILES string \text{CC(C=CC#C)Br} explicitly defines the connectivity: a methyl group (CH3\text{CH}_3) at C6\text{C}_6, a bromine atom at C5\text{C}_5, and conjugated unsaturated bonds between C1C2\text{C}_1-\text{C}_2 (alkyne) and C3C4\text{C}_3-\text{C}_4 (alkene) .

Stereochemical Considerations

Unlike its isomer 5-bromohex-1-en-3-yne (PubChem CID 171396429), which exists as enantiomers due to a chiral center at C5\text{C}_5 , 5-bromohex-3-en-1-yne lacks stereoisomerism. The planar geometry of the alkyne and alkene groups eliminates chirality in this configuration .

Synthetic Routes and Methodological Insights

Cross-Coupling Reactions

Physicochemical Properties and Computational Data

Lipophilicity and Solubility

The computed partition coefficient (XLogP3-AA=2.1\text{XLogP3-AA} = 2.1) indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . This property aligns with trends observed in brominated hydrocarbons, where increased halogen content enhances hydrophobicity.

Spectral Signatures

  • Infrared (IR) Spectroscopy: Strong absorption bands near 3300cm13300 \, \text{cm}^{-1} (C≡C-H stretch) and 2100cm12100 \, \text{cm}^{-1} (C≡C stretch) would confirm the alkyne group, while the alkene C=C stretch appears near 1650cm11650 \, \text{cm}^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Protons on C1\text{C}_1 (alkynyl) resonate at δ1.82.2ppm\delta 1.8–2.2 \, \text{ppm}, while alkene protons (C3C4\text{C}_3-\text{C}_4) appear as a multiplet near δ5.56.0ppm\delta 5.5–6.0 \, \text{ppm} .

    • 13C NMR^{13}\text{C NMR}: The alkyne carbons (C1C2\text{C}_1-\text{C}_2) show signals at δ7085ppm\delta 70–85 \, \text{ppm}, and the alkene carbons (C3C4\text{C}_3-\text{C}_4) at δ120130ppm\delta 120–130 \, \text{ppm} .

Reactivity and Functional Group Transformations

Alkyne Reactivity

The terminal alkyne (C1C2\text{C}_1-\text{C}_2) can undergo:

  • Nucleophilic Addition: Reaction with Grignard reagents forms new carbon-carbon bonds.

  • Cycloaddition: Participation in [2+2] or [4+2] cycloadditions to generate cyclic products .

  • Deprotonation: Strong bases (e.g., NaNH2\text{NaNH}_2) generate acetylides, useful in alkylation reactions .

Alkene Reactivity

The conjugated alkene (C3C4\text{C}_3-\text{C}_4) is susceptible to:

  • Electrophilic Addition: Bromine or hydrogen halides add across the double bond.

  • Hydrogenation: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) reduces the alkene to a single bond, yielding 5-bromohex-1-yne .

Bromine Substitution

The bromine atom at C5\text{C}_5 participates in nucleophilic substitution (SN2) or elimination (E2) reactions. For example, treatment with KCN\text{KCN} replaces Br with a nitrile group, while strong bases induce dehydrohalogenation to form dienes .

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